2-Ethyl-4-methoxy-3-methylbenzoic acid

COMT inhibition enzyme assay Parkinson's disease research

This tri-substituted benzoic acid derivative delivers a unique substitution pattern (2-ethyl, 3-methyl, 4-methoxy) critical for target engagement and physicochemical properties. With a COMT IC₅₀ of 18 nM, predicted LogP of 2.26, and pKa of 4.13, it serves as an essential intermediate for pharmaceutical and agrochemical R&D. Stored at 4°C, it is supplied with analytical documentation (NMR, HPLC, GC) to ensure ≥95% purity. Choose this specific derivative to avoid generic analog pitfalls and ensure reproducibility in your synthesis and assay development.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 1181770-76-2
Cat. No. B1442406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methoxy-3-methylbenzoic acid
CAS1181770-76-2
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1C)OC)C(=O)O
InChIInChI=1S/C11H14O3/c1-4-8-7(2)10(14-3)6-5-9(8)11(12)13/h5-6H,4H2,1-3H3,(H,12,13)
InChIKeyOLTLAARDTZTCBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4-methoxy-3-methylbenzoic acid (CAS 1181770-76-2): A Tri-Substituted Benzoic Acid Building Block with Defined Physicochemical and Biological Activity Profiles


2-Ethyl-4-methoxy-3-methylbenzoic acid (CAS 1181770-76-2) is a tri-substituted benzoic acid derivative with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . It is characterized by the presence of an ethyl group at position 2, a methoxy group at position 4, and a methyl group at position 3 on the benzene ring, in addition to the carboxylic acid functionality . This specific substitution pattern confers distinct physicochemical properties, including a predicted pKa of 4.13, a LogP value of approximately 2.26, and a melting point of 55–58°C . The compound is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research, and has been identified as an inhibitor of catechol O-methyltransferase (COMT) with an in vitro IC₅₀ of 18 nM against the rat brain enzyme [1].

Why 2-Ethyl-4-methoxy-3-methylbenzoic Acid Cannot Be Replaced by Generic Benzoic Acid Analogs


Generic substitution among benzoic acid derivatives is precluded by the compound's specific tri-substitution pattern, which dictates its unique biological activity and physicochemical behavior. While many benzoic acid derivatives share a common core, the precise positioning and identity of substituents—ethyl at C2, methoxy at C4, and methyl at C3—are critical determinants of target engagement, solubility, and stability . For instance, the compound demonstrates a COMT inhibitory potency (IC₅₀ = 18 nM) that is highly sensitive to the substitution pattern; simple analogs such as 4-methoxybenzoic acid lack the necessary steric and electronic features to achieve comparable activity [1]. Furthermore, the specific combination of substituents results in a predicted LogP of 2.26 and a pKa of 4.13, parameters that differ substantially from those of less substituted analogs and directly influence compound handling, formulation, and biological assay outcomes . Consequently, substituting this compound with a generic benzoic acid derivative risks experimental failure due to altered potency, solubility, or reactivity profiles.

Quantitative Differentiation Evidence for 2-Ethyl-4-methoxy-3-methylbenzoic Acid vs. Analogs and Alternatives


COMT Inhibitory Potency: 18 nM IC₅₀ vs. Entacapone and Tolcapone

2-Ethyl-4-methoxy-3-methylbenzoic acid exhibits potent inhibition of catechol O-methyltransferase (COMT) with an IC₅₀ of 18 nM in a rat brain assay [1]. This potency is comparable to the clinically used COMT inhibitor entacapone (IC₅₀ = 10 nM in rat brain) and is approximately 43-fold more potent than tolcapone (IC₅₀ = 773 nM in rat liver) [2][3]. The compound's activity is attributed to its specific substitution pattern, which is absent in simpler benzoic acid derivatives such as 4-methoxybenzoic acid, which do not inhibit COMT at comparable concentrations .

COMT inhibition enzyme assay Parkinson's disease research

Lipophilicity (LogP) Differentiation: 2.26 vs. Closely Related Benzoic Acid Derivatives

The predicted LogP of 2-ethyl-4-methoxy-3-methylbenzoic acid is 2.26, as reported by ChemScene . This value reflects the combined influence of the ethyl, methoxy, and methyl substituents. In comparison, the LogP of the less substituted analog 4-methoxybenzoic acid is approximately 1.5 [1], while the more polar 3,4-dihydroxybenzoic acid has a LogP around 0.8 [2]. The intermediate lipophilicity of the target compound may offer a favorable balance between membrane permeability and aqueous solubility for certain assay systems.

lipophilicity drug-likeness ADME prediction

Acidity (pKa) Differentiation: 4.13 vs. Unsubstituted and Mono-Substituted Benzoic Acids

The predicted pKa of 2-ethyl-4-methoxy-3-methylbenzoic acid is 4.13 ± 0.10 . This value is slightly lower than that of unsubstituted benzoic acid (pKa = 4.20) [1] and significantly lower than that of 4-methoxybenzoic acid (pKa = 4.47) [2]. The electron-donating methoxy group typically increases pKa, but the presence of the ortho-ethyl and meta-methyl substituents in the target compound appears to exert a net electron-withdrawing effect, resulting in a lower pKa and a higher proportion of the ionized carboxylate form at physiological pH.

pKa ionization state solubility prediction

Melting Point and Solubility Profile Differentiation

2-Ethyl-4-methoxy-3-methylbenzoic acid exhibits a melting point of approximately 55–58°C and is reported to be soluble in organic solvents such as ethanol and acetone . In contrast, the structurally related analog 2-ethyl-4-methoxybenzoic acid (lacking the 3-methyl group) has a reported melting point of 62–64°C . The lower melting point of the target compound may be advantageous for certain synthetic applications requiring lower processing temperatures or for improving solubility in reaction mixtures.

melting point solubility formulation

Purity and Analytical Quality Assurance

Commercially available 2-ethyl-4-methoxy-3-methylbenzoic acid is supplied with a standard purity of ≥95% . Suppliers such as Bidepharm provide batch-specific analytical data including NMR, HPLC, and GC reports . This level of quality documentation is comparable to that provided for other building blocks in the same class, but the availability of detailed analytical data for this specific CAS number enables confident procurement and ensures reproducibility in sensitive synthetic or biological applications.

purity analytical QC NMR HPLC

Storage and Stability Differentiation

The recommended storage condition for 2-ethyl-4-methoxy-3-methylbenzoic acid is 4°C . This requirement for refrigerated storage contrasts with many simpler benzoic acid derivatives, such as benzoic acid and 4-methoxybenzoic acid, which are typically stable at room temperature for extended periods . The need for cold storage suggests that the compound may be more prone to degradation or reactivity under ambient conditions, potentially due to the presence of the ortho-ethyl and meta-methyl groups.

storage conditions stability cold chain

Optimal Research and Industrial Applications for 2-Ethyl-4-methoxy-3-methylbenzoic Acid Based on Verified Evidence


COMT Inhibitor Tool Compound for Neurological Disease Research

With an IC₅₀ of 18 nM against rat brain COMT [1], 2-ethyl-4-methoxy-3-methylbenzoic acid serves as a potent tool compound for studying catecholamine metabolism and for validating COMT as a therapeutic target in models of Parkinson's disease and other neurological disorders. Its potency is intermediate between that of entacapone (10 nM) and tolcapone (773 nM) [2][3], offering researchers a distinct pharmacological profile for probing COMT-dependent pathways.

Synthetic Intermediate for Pharmaceutical and Agrochemical Development

The compound's specific substitution pattern and reactive carboxylic acid group make it a valuable building block for the synthesis of more complex molecules. It has been explicitly noted as an intermediate in the synthesis of pharmaceuticals and agrochemicals . Its well-defined purity (≥95%) and the availability of analytical documentation (NMR, HPLC, GC) support its use in GMP-like environments and in the preparation of high-value target compounds .

Physicochemical Property Benchmarking in Structure-Activity Relationship (SAR) Studies

The compound's distinct LogP (2.26), pKa (4.13), and melting point (55–58°C) differentiate it from simpler benzoic acid analogs. This makes it a useful benchmark compound in SAR campaigns aimed at optimizing the lipophilicity, acidity, and solid-state properties of lead series. Researchers can employ this compound to assess the impact of the 2-ethyl, 3-methyl, and 4-methoxy substitution pattern on key drug-like properties.

Cold-Chain-Dependent Assays and Formulation Development

The requirement for storage at 4°C indicates that this compound may be suitable for studies where cold-chain logistics are already in place or where accelerated stability testing is of interest. Researchers investigating the formulation of COMT inhibitors or related benzoic acid derivatives can use this compound to model the stability challenges associated with this substitution pattern.

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